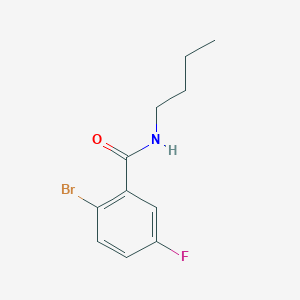

3-溴-5-氟-4-甲氧基苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated compounds is a topic of interest due to their applications in drug discovery and materials science. For instance, a scalable 4-step synthesis route for 4-bromo-3-fluoro-6-methoxyquinoline is presented, which is a building block for antibiotics . Similarly, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, highlighting the importance of regioselectivity and the use of different reagents and conditions to achieve the desired halogenation and functionalization . The synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one is also reported, which involves multiple steps including nitration, chlorination, and N-alkylation . These studies demonstrate the complexity and precision required in the synthesis of halogenated compounds.

Molecular Structure Analysis

The molecular structure of halogenated compounds is crucial for their biological activity and material properties. The papers do not directly discuss the molecular structure of 3-Bromo-5-fluoro-4-methoxyaniline, but they do provide information on related compounds. For example, the structure of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was confirmed by NMR and mass spectra . These analytical techniques are essential for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of halogenated compounds is influenced by the presence of halogen atoms, which can be reactive sites for further chemical transformations. The papers describe various reactions, such as allylic bromination of trihaloalkenones to produce brominated methoxy compounds , and the nucleophilic substitution reactions used to introduce different functional groups . These reactions are important for the synthesis of complex molecules with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds, such as melting points, solubility, and stability, are important for their practical applications. The papers provided do not give specific details on the properties of 3-Bromo-5-fluoro-4-methoxyaniline, but they do mention the yields, purity, and some physical properties of the synthesized compounds, such as melting points and mass spectral data . These properties are critical for assessing the suitability of these compounds for further development in pharmaceuticals or materials.

科学研究应用

喹啉衍生物的合成

喹啉衍生物已经使用类似于2-溴-4-氟苯胺的前体合成,该前体与3-溴-5-氟-4-甲氧基苯胺具有相似的卤素和甲氧基取代模式。这些衍生物,如噻吩[3,2-c]喹啉和吡咯[3,2-c]喹啉,表现出显著的抗菌活性,对革兰氏阳性和革兰氏阴性细菌菌株均有效,并具有显著的抗真菌特性(Abdel‐Wadood等,2014)。

腐蚀抑制

从结构类似于3-溴-5-氟-4-甲氧基苯胺的化合物合成的特定衍生物,N-[(3-溴-2-甲硫代噻吩-5-基)亚甲基]-4-甲氧基苯胺,已被用作盐酸溶液中锌金属的腐蚀抑制剂。研究表明,这种衍生物是一种有效的抑制剂,其效率随着浓度(Assad et al., 2015)的增加而增加。

有机合成应用

该化合物间接地被牵涉到有机合成技术的研究中,例如乌尔曼甲氧基化,这可能被应用于修改3-溴-5-氟-4-甲氧基苯胺或类似化合物,以实现所需的化学性质或作为更复杂分子合成中的中间体(Ragan et al., 2003)。

安全和危害

3-Bromo-5-fluoro-4-methoxyaniline is considered hazardous. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-bromo-5-fluoro-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPALOVXCAGMEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Br)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641034 |

Source

|

| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-fluoro-4-methoxyaniline | |

CAS RN |

875664-44-1 |

Source

|

| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-fluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)

![3-amino-1-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propan-1-one](/img/structure/B1290834.png)

amine](/img/structure/B1290865.png)